molecular formula C24H28N2O7S2 B1671556 Eprosartan mesylate CAS No. 144143-96-4

Eprosartan mesylate

Cat. No. B1671556
M. Wt: 520.6 g/mol
InChI Key: DJSLTDBPKHORNY-XMMWENQYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Eprosartan is an angiotensin II receptor blocker (ARB) used for the treatment of high blood pressure . It works by blocking a substance in the body that causes the blood vessels to tighten. As a result, eprosartan relaxes the blood vessels, which lowers blood pressure and increases the supply of blood and oxygen to the heart .


Synthesis Analysis

Eprosartan Mesylate has been formulated into a statistically optimized self-microemulsifying drug delivery system (SMEDDS) for improvement of oral bioavailability . Preliminary screening was carried out to find a suitable combination of various excipients for the formulation .


Molecular Structure Analysis

The molecular formula of Eprosartan Mesylate is C24H28N2O7S2 . Its average mass is 520.618 Da and its monoisotopic mass is 520.133789 Da .


Chemical Reactions Analysis

Eprosartan performs two actions on the renin-angiotensin system. By preventing the binding of angiotensin II to AT1, vascular smooth muscle relaxes and vasodilation occurs. By inhibiting norepinephrine production, blood pressure is further reduced .


Physical And Chemical Properties Analysis

The physical and chemical properties of Eprosartan Mesylate were determined using experimental techniques such as Differential Light Scattering (DLS), zeta potential, X-ray Deffractometry (XRD), Fourier-Transform Infrared Spectroscopy (FTIR), Differential Scanning Calorimetry (DSC), and Liquid Chromatography-Mass Spectrometry (LC-MS/MS) analysis .

Scientific Research Applications

Enhanced Bioavailability and Dissolution

  • Nanopowder Delivery : Research demonstrated that nanoformulation of EM significantly enhances its bioavailability and dissolution. A study used ultrasonic wave-assisted liquid-antisolvent technique to develop nanoformulated EM, which showed a pronounced increase in plasma concentration and antihypertensive potential at a lower dose compared to the pure drug (Shekhawat et al., 2019).

  • Self Micro Emulsifying Drug Delivery System (SMEDDS) : Another study focused on improving the solubility and bioavailability of EM through SMEDDS using peppermint oil, tween 80, and PEG 400. This resulted in a significantly higher drug release rate than the pure drug (Bindhani et al., 2019).

  • ensus.app/papers/characterization-solubility-studies-pharmaceutical-bhandaru/23bba906cc0c5ac5be7279d3b10792ca/?utm_source=chatgpt).

Targeted Therapeutic Applications

  • Diabetic Nephropathy : A study formulated EM-loaded nano-bilosomes to manage diabetic nephropathy in rats. This formulation showed a nephro-protective effect by substantially decreasing serum creatinine, urea, and other indicators of kidney damage (Ahad et al., 2018).

  • Gastroretentive Drug Delivery System (GRDDS) : Research on a GRDDS of EM aimed at sustained release for prolonged action, addressing poor bioavailability due to limited oral absorption (Vantimita & Jeganath, 2022).

  • Transdermal Delivery : The formulation of EM-loaded transfersomes for transdermal delivery showed potential for enhancing drug penetration and reducing skin irritation, offering a novel method for hypertension management (Ahad et al., 2018).

Other Significant Applications

  • Polymeric Solid Dispersions : The creation of EM-laden polymeric solid dispersions using hydroxypropyl methylcellulose (HPMC) and polysorbate 80 significantly improved solubility and dissolution rate, suggesting a viable approach for better oral bioavailability (Yousaf et al., 2019).

  • Vegetable Oil-Based SMEDDS : A study used vegetable oils to design SMEDDS for EM, enhancing intestinal permeability and bioavailability, thus improving the therapeutic efficacy of the drug (Bindhani et al., 2021).

  • Enteric Coated Capsules with pH-Modifier : Formulating enteric coated capsules of EM with a pH-modifier (maleic acid) showed enhanced drug dissolution in alkaline medium, addressing the issue of drug ionization at alkaline pH (Atmakuri et al., 2016).

Safety And Hazards

Eprosartan may cause serious harm to an unborn baby if used during pregnancy . It can also cause dizziness, lightheadedness, and blurred vision as your body adjusts to the medication . It may also rarely cause serious kidney problems or make them worse . Eprosartan is toxic and contains a pharmaceutically active ingredient. It should only be handled by personnel trained and familiar with handling potent active pharmaceutical ingredients .

Future Directions

Eprosartan is used as a first-line agent in the treatment of diabetic nephropathy, as well as a second-line agent in the treatment of congestive heart failure (only in those intolerant of ACE inhibitors) . It is also used sometimes to treat heart failure and diabetic nephropathy (kidney disease in people with diabetes and high blood pressure) . The favorable efficacy and tolerability make Eprosartan worthwhile to be taken into consideration by physicians .

Relevant Papers

Several papers have been published on Eprosartan Mesylate. For instance, a meta-analysis of randomized controlled trials has been conducted to estimate the efficacy and the tolerability of Eprosartan compared with other agents as monotherapy . Another study focused on the formulation development and evaluation of Eprosartan Mesylate loaded biodegradable acid terminated poly (lactide-co-glycolide) nanoparticle .

properties

IUPAC Name

4-[[2-butyl-5-[(E)-2-carboxy-3-thiophen-2-ylprop-1-enyl]imidazol-1-yl]methyl]benzoic acid;methanesulfonic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H24N2O4S.CH4O3S/c1-2-3-6-21-24-14-19(12-18(23(28)29)13-20-5-4-11-30-20)25(21)15-16-7-9-17(10-8-16)22(26)27;1-5(2,3)4/h4-5,7-12,14H,2-3,6,13,15H2,1H3,(H,26,27)(H,28,29);1H3,(H,2,3,4)/b18-12+;
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DJSLTDBPKHORNY-XMMWENQYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC1=NC=C(N1CC2=CC=C(C=C2)C(=O)O)C=C(CC3=CC=CS3)C(=O)O.CS(=O)(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCC1=NC=C(N1CC2=CC=C(C=C2)C(=O)O)/C=C(\CC3=CC=CS3)/C(=O)O.CS(=O)(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H28N2O7S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID7044217
Record name Eprosartan mesylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID7044217
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

520.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Eprosartan mesylate

CAS RN

144143-96-4
Record name 2-Thiophenepropanoic acid, α-[[2-butyl-1-[(4-carboxyphenyl)methyl]-1H-imidazol-5-yl]methylene]-, (αE)-, methanesulfonate (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=144143-96-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Eprosartan mesylate [USAN:BAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0144143964
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Eprosartan mesylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID7044217
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name EPROSARTAN MESYLATE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8N2L1NX8S3
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Eprosartan mesylate
Reactant of Route 2
Reactant of Route 2
Eprosartan mesylate
Reactant of Route 3
Reactant of Route 3
Eprosartan mesylate
Reactant of Route 4
Reactant of Route 4
Eprosartan mesylate
Reactant of Route 5
Reactant of Route 5
Eprosartan mesylate
Reactant of Route 6
Eprosartan mesylate

Citations

For This Compound
965
Citations
A Ahad, AA Al-Saleh, AM Al-Mohizea… - Saudi pharmaceutical …, 2017 - Elsevier
The objective of the present work was to formulate, optimize and evaluate the potential of novel soft nanovesicles ie nano-transfersomes, containing eprosartan mesylate (EM) for …
Number of citations: 77 www.sciencedirect.com
J Sheng, GM Venkatesh, SP Duddu… - Journal of pharmaceutical …, 1999 - Elsevier
Eprosartan mesylate (SKF 108566‐J; EM) is an antihy‐pertensive agent approved for marketing in the USA. EM dihydrate was prepared by three methods, one of which included …
Number of citations: 40 www.sciencedirect.com
MM Kamila, N Mondal, LK Ghosh - 2008 - nopr.niscpr.res.in
… estimation of eprosartan mesylate from bulk and pharmaceutical formulation, the present method may be useful for routine quality control test and analysis of eprosartan mesylate from …
Number of citations: 28 nopr.niscpr.res.in
HA Punzi, CF Punzi - Journal of human hypertension, 2004 - nature.com
This was a double-blind, randomized, placebo-controlled multicenter, titration-to-effect study of eprosartan in patients⩾ 60 years of age with isolated systolic hypertension. The study …
Number of citations: 21 www.nature.com
JS Bhandaru, N Malothu… - Crystal Growth & …, 2015 - ACS Publications
Eprosartan mesylate (EM), an angiotensin II antagonist, is used as an antihypertensive drug. Its poor (13%) bioavailability is limited by its solubility rather than metabolism (hepatic …
Number of citations: 42 pubs.acs.org
PV Dangre, MD Godbole, PV Ingale… - Indian Journal of …, 2016 - researchgate.net
… Background: Eprosartan mesylate (EM) is a poorly aqueous … the dissolution and bioavailability of Eprosartan mesylate. … The study indicated that the SDs of eprosartan mesylate prepared …
Number of citations: 36 www.researchgate.net
A Ahad, M Raish, A Ahmad, FI Al-Jenoobi… - European Journal of …, 2018 - Elsevier
… study was to formulate eprosartan mesylate loaded nano-… The eprosartan mesylate loaded nano-bilosomes comprising … The optimized eprosartan mesylate loaded nano-bilosomes …
Number of citations: 49 www.sciencedirect.com
S Ramkanth, P Anitha, R Gayathri, S Mohan… - European Journal of …, 2021 - Elsevier
… The objective of the present study is to design and optimize pioglitazone (PIO) and eprosartan mesylate (EM)-loaded nano-transferosomes (NTs) using Design-Expert software, aiming …
Number of citations: 21 www.sciencedirect.com
P Dangre, R Gilhotra, S Dhole - Drug delivery and translational research, 2016 - Springer
The present investigation is aimed to design a statistically optimized self-microemulsifying drug delivery system (SMEDDS) of eprosartan mesylate (EM). Preliminary screening was …
Number of citations: 38 link.springer.com
S Cheekatla, R Rupakula, BN Reddy… - Journal of Pharmacy …, 2013 - Elsevier
Aim The present work aim to develop a novel, sensitive and selective HPLC method for the determination of process impurities of Eprosartan mesylate Drug substance (EPM) and …
Number of citations: 8 www.sciencedirect.com

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.